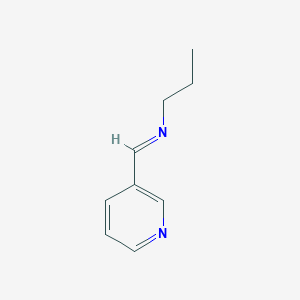
N-propyl-1-pyridin-3-ylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-1-pyridin-3-ylmethanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly used in the laboratory to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-propyl-1-pyridin-3-ylmethanimine is not fully understood. However, it has been found to modulate the activity of certain enzymes and proteins in the body, which can lead to its therapeutic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been found to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
N-propyl-1-pyridin-3-ylmethanimine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been found to have anti-cancer properties by inducing cell death in cancer cells. Additionally, it has been studied for its neuroprotective properties, as it has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-propyl-1-pyridin-3-ylmethanimine has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, it has some limitations in lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. It is also difficult to administer in vivo, as it has poor solubility in water.
Zukünftige Richtungen
N-propyl-1-pyridin-3-ylmethanimine has several potential future directions for scientific research. It can be studied further for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It can also be studied for its potential use in the treatment of cancer. Additionally, its mechanism of action can be further elucidated to understand its therapeutic effects better.
Synthesemethoden
N-propyl-1-pyridin-3-ylmethanimine can be synthesized through a one-pot reaction of 3-pyridinecarboxaldehyde and propylamine in the presence of acetic acid and sodium cyanoborohydride. The reaction yields a white solid product that can be purified through recrystallization. This synthesis method is simple, efficient, and has a high yield.
Wissenschaftliche Forschungsanwendungen
N-propyl-1-pyridin-3-ylmethanimine has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
120739-67-5 |
|---|---|
Produktname |
N-propyl-1-pyridin-3-ylmethanimine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
N-propyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6-8H,2,5H2,1H3 |
InChI-Schlüssel |
VNXMKLIXQFVTNM-UHFFFAOYSA-N |
SMILES |
CCCN=CC1=CN=CC=C1 |
Kanonische SMILES |
CCCN=CC1=CN=CC=C1 |
Synonyme |
1-Propanamine,N-(3-pyridinylmethylene)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



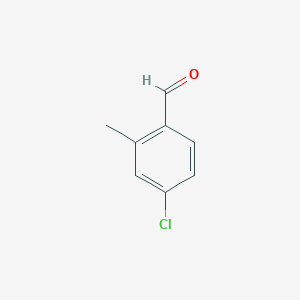
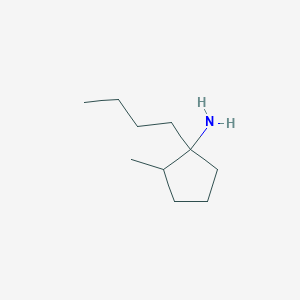
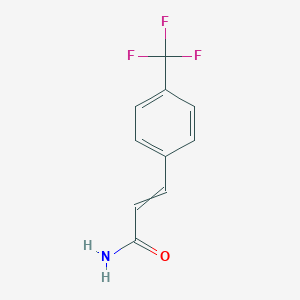
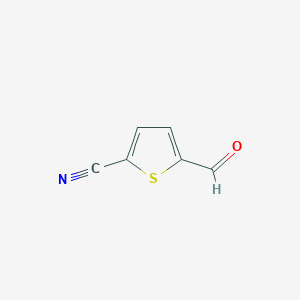
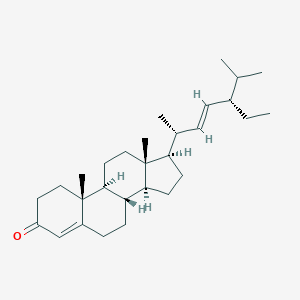
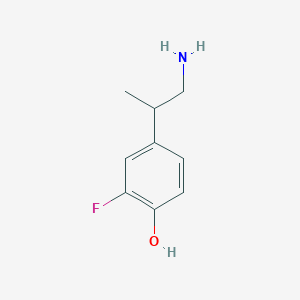
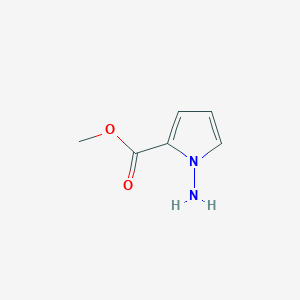
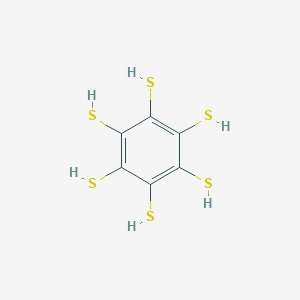
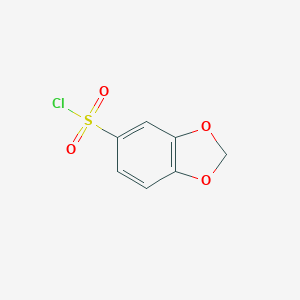
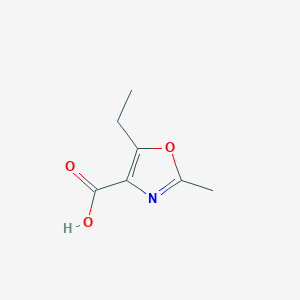
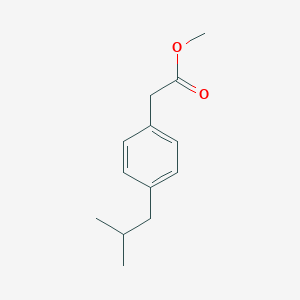
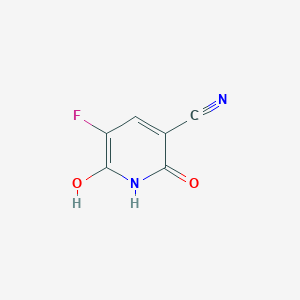
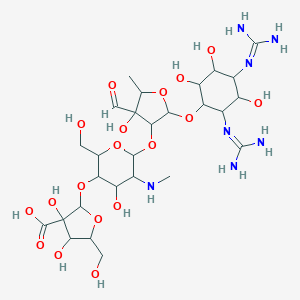
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)